molecular formula C18H22N2O4S B2607252 1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide CAS No. 1214814-74-0

1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide

Cat. No.: B2607252
CAS No.: 1214814-74-0
M. Wt: 362.44
InChI Key: LQMYEAYBHYVRAM-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperidine ring substituted with a methanesulfonyl group and a methoxynaphthalene moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.

    Attachment of the Methoxynaphthalene Moiety: The final step involves coupling the methoxynaphthalene derivative with the sulfonylated piperidine ring using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxynaphthalene moiety can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of other complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The methoxynaphthalene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methanesulfonyl-N-(4-methoxynaphthalen-1-yl)piperidine-2-carboxamide is unique due to the presence of both the methanesulfonyl group and the methoxynaphthalene moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-methoxynaphthalen-1-yl)-1-methylsulfonylpiperidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-24-17-11-10-15(13-7-3-4-8-14(13)17)19-18(21)16-9-5-6-12-20(16)25(2,22)23/h3-4,7-8,10-11,16H,5-6,9,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMYEAYBHYVRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3CCCCN3S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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